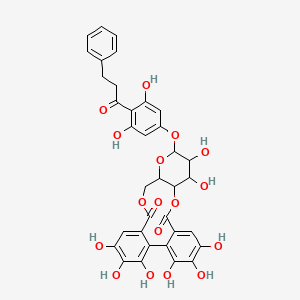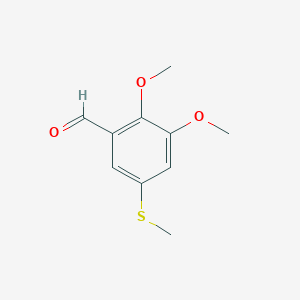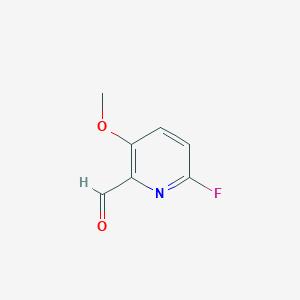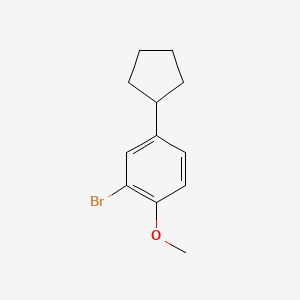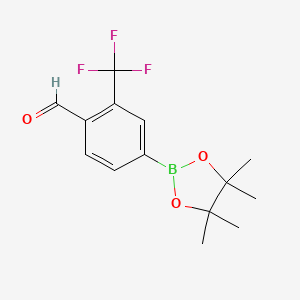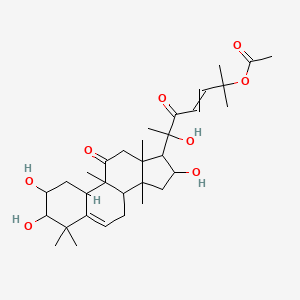![molecular formula C19H22BFO3 B8249888 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- CAS No. 1661043-58-8](/img/structure/B8249888.png)
1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Overview
Description
1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of Suzuki–Miyaura coupling .
Preparation Methods
The synthesis of 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- typically involves a two-step substitution reaction. Industrial production methods often utilize hydroboration, where a B–H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane .
Chemical Reactions Analysis
1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- involves its role as a nucleophile in Suzuki–Miyaura coupling reactions. The compound interacts with palladium catalysts to form new carbon-carbon bonds through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The molecular targets and pathways involved are primarily related to the formation of these bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- is unique due to its specific structure and reactivity. Similar compounds include:
1,3,2-Dioxaborolane, 2-[3-fluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-: This compound has a similar structure but differs in the position of the fluorophenyl group.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound is another boronic ester with applications in organic synthesis and medicine.
These comparisons highlight the unique properties of 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- in terms of its reactivity and applications.
Properties
IUPAC Name |
2-(3-fluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(21)17(15)22-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTNSZGEZNAWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137235 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1661043-58-8 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1661043-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-](/img/structure/B8249807.png)
![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8249818.png)
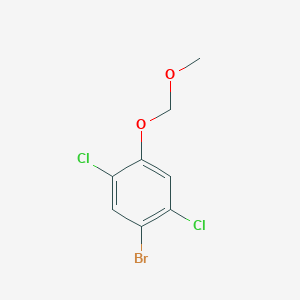
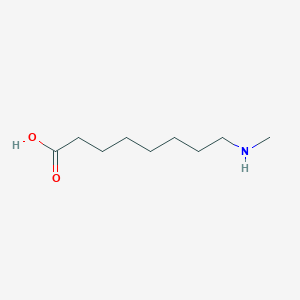
![7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid;azane](/img/structure/B8249857.png)
